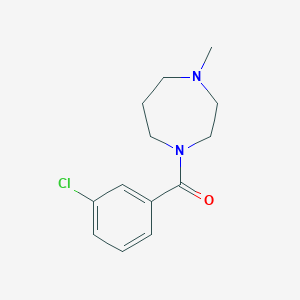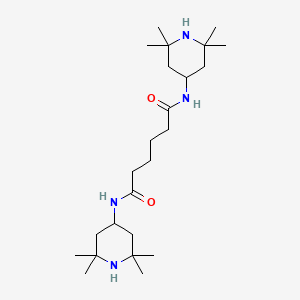![molecular formula C15H30N2O B5328615 N-[3-(4-morpholinyl)propyl]cyclooctanamine CAS No. 416865-31-1](/img/structure/B5328615.png)
N-[3-(4-morpholinyl)propyl]cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]cyclooctanamine (also known as NPC-01) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
NPC-01 exerts its effects by binding to and activating sigma-1 receptors, which are located in various tissues including the brain, heart, and cancer cells. Activation of sigma-1 receptors leads to a downstream signaling cascade that results in the observed effects of NPC-01.
Biochemical and Physiological Effects
NPC-01 has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium homeostasis, and inhibition of oxidative stress and inflammation. These effects contribute to the observed neuroprotective, cardioprotective, and anticancer properties of NPC-01.
Vorteile Und Einschränkungen Für Laborexperimente
NPC-01 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, NPC-01 is relatively expensive and requires specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for research on NPC-01, including further elucidation of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its safety and efficacy in human clinical trials. Additionally, NPC-01 may have potential applications in other fields, such as immunology and endocrinology, which warrant further investigation.
Synthesemethoden
NPC-01 is synthesized through a multi-step process that involves the reaction of cyclooctanone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure NPC-01.
Wissenschaftliche Forschungsanwendungen
NPC-01 has been extensively studied for its potential applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, NPC-01 has been shown to improve learning and memory in animal models of Alzheimer's disease and traumatic brain injury. In cardiology, NPC-01 has been shown to protect against ischemia-reperfusion injury and improve cardiac function in animal models of heart failure. In oncology, NPC-01 has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-2-4-7-15(8-5-3-1)16-9-6-10-17-11-13-18-14-12-17/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDSNRKIEGUDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288810 |
Source


|
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416865-31-1 |
Source


|
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416865-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)

![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)


![2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5328623.png)